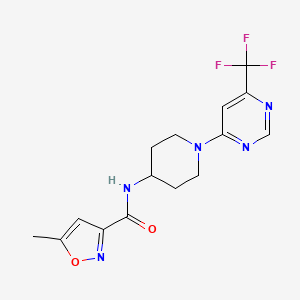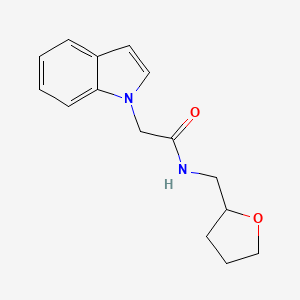![molecular formula C18H25N B2628858 [5-(1-Adamantyl)-2-ethylphenyl]amine CAS No. 696621-80-4](/img/structure/B2628858.png)
[5-(1-Adamantyl)-2-ethylphenyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(1-Adamantyl)-2-ethylphenyl]amine” is a product used for proteomics research . It has a molecular weight of 255.40 and a molecular formula of C18H25N .
Synthesis Analysis
The synthesis of adamantane derivatives like “[5-(1-Adamantyl)-2-ethylphenyl]amine” often involves reactions of N-(1-adamantyl)-2-chloroacetamide with nitrogen-containing nucleophiles . Amination of 4-nitrosophenol was carried out by treating with a double excess of amines in pyridine at 20°C .
Molecular Structure Analysis
The molecular structure of “[5-(1-Adamantyl)-2-ethylphenyl]amine” can be represented by the SMILES notation: CCC1=C (C=C (C=C1)C23CC4CC (C2)CC (C4)C3)N .
Chemical Reactions Analysis
Adamantane derivatives like “[5-(1-Adamantyl)-2-ethylphenyl]amine” are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical And Chemical Properties Analysis
“[5-(1-Adamantyl)-2-ethylphenyl]amine” has a molecular weight of 255.40 and a molecular formula of C18H25N . More specific physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis
A study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine, utilized QTAIM approach to characterize intra- and intermolecular interactions. This analysis is crucial for understanding the molecular behavior in various chemical and pharmaceutical contexts El-Emam et al., 2020.
Antiviral Activity
Adamantane derivatives have shown significant antiviral activities. Moiseev et al. (2012) synthesized new adamantane derivatives and tested their activity against the smallpox vaccine virus, noting high anti-smallpox activity in certain derivatives Moiseev et al., 2012.
Sonochemical Activation in Synthesis
Moiseev, Ovchinnikov, and Shadrikova (2011) demonstrated the use of sonochemical activation for synthesizing ethyl 3-(R-imino)adamantyl-1-carboxylates, highlighting an efficient method for preparing biologically active substances. This technique reduces reaction time and avoids tarring of aldehydes Moiseev, Ovchinnikov, & Shadrikova, 2011.
C(sp3)–H Arylation
Lao et al. (2015) described a palladium-catalyzed C–H functionalization logic for the arylation of the adamantyl scaffold. This methodology provides facile access to arylated adamantyl amides and amines, expanding the toolkit for drug modification Lao et al., 2015.
Antimicrobial and Anti-HIV-1 Activity
El-Emam et al. (2004) synthesized compounds with potential antimicrobial and anti-HIV-1 activities, demonstrating the versatility of adamantane derivatives in developing therapeutic agents El-Emam et al., 2004.
Supramolecular Chemistry
Vícha et al. (2011) studied novel anilines bearing 1-adamantyl substituents and their supramolecular complexes with β-cyclodextrin. These findings have implications for drug delivery systems and the design of drug modification strategies Vícha et al., 2011.
Neuroprotective Agents
Joubert et al. (2011) developed fluorescent heterocyclic adamantane amines with multifunctional neuroprotective activity. These compounds hold promise for neurological assay development and treatment strategies Joubert et al., 2011.
Direcciones Futuras
The future directions for “[5-(1-Adamantyl)-2-ethylphenyl]amine” and similar adamantane derivatives involve their potential applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Their unique structural, biological, and stimulus-responsive properties make them promising candidates for future research .
Propiedades
IUPAC Name |
5-(1-adamantyl)-2-ethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-2-15-3-4-16(8-17(15)19)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNXNFOOKXUKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(1-Adamantyl)-2-ethylphenyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B2628778.png)
![3-[(4-tert-butylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2628779.png)
![(4As,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2628780.png)
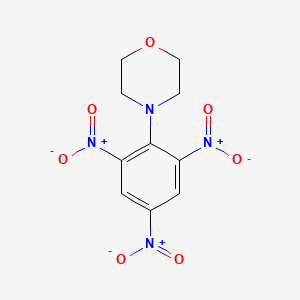
![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)
![2-(4-Chlorophenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2628787.png)
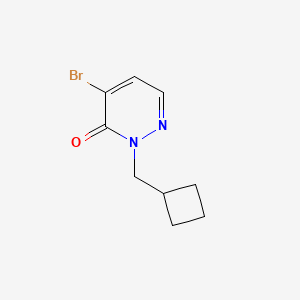
![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2628789.png)
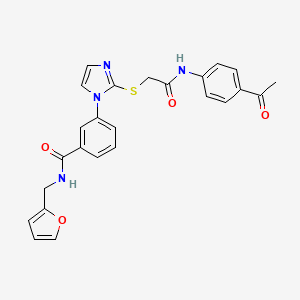

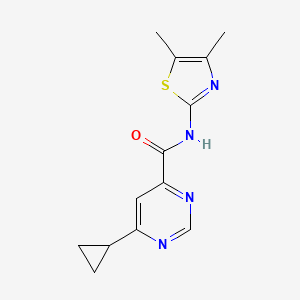
![4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2628793.png)
